molecular formula C8H15N3O2 B2895809 (3R,8aS)-N'-hydroxy-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboximidamide CAS No. 2137136-41-3

(3R,8aS)-N'-hydroxy-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboximidamide

Cat. No.: B2895809
CAS No.: 2137136-41-3
M. Wt: 185.227
InChI Key: NUJDTUCTLNPQAS-NKWVEPMBSA-N
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Description

(3R,8aS)-N'-hydroxy-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboximidamide ( 2137136-41-3) is a chiral, stereochemically defined pyrrolomorpholine derivative offered as a high-purity chemical intermediate for research purposes. This compound features a hydroxycarboximidamide functional group, making it a valuable building block in medicinal chemistry and drug discovery programs. Its fused bicyclic morpholine-pyrrolidine scaffold is a privileged structure in pharmaceutical design, often employed to modulate the physicochemical properties and bioavailability of lead compounds . While the specific biological mechanism of action for this exact molecule is not fully elucidated in the available literature, its molecular structure suggests potential as a key synthetic intermediate for the development of protease inhibitors, kinase inhibitors, or other biologically active molecules that target enzyme active sites. The N-hydroxyimidamide moiety is a functional group of significant interest in the design of enzyme inhibitors, particularly for metalloproteases. Researchers can utilize this compound in exploratory synthesis to develop novel therapeutic agents for areas such as oncology, virology, and inflammatory diseases, drawing inspiration from related pyrrolo-heterocyclic scaffolds that have demonstrated efficacy as kinase inhibitors in preclinical models . This product is strictly for research and development use in a laboratory setting.

Properties

IUPAC Name

(3R,8aS)-N'-hydroxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2/c9-8(10-12)7-4-11-3-1-2-6(11)5-13-7/h6-7,12H,1-5H2,(H2,9,10)/t6-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJDTUCTLNPQAS-NKWVEPMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COC(CN2C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CO[C@H](CN2C1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds are selected for comparison based on shared structural motifs or functional groups:

Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide
  • Structural Differences : The carboximidamide (-C(=NH)NHOH) group in the target compound is replaced by a carbothioamide (-C(=S)NH2) group .
  • Electronic Effects: Sulfur in the thioamide may alter electron distribution, affecting reactivity or binding affinity.
rac-(3R,8aR)-N'-hydroxy-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboximidamide
  • Stereochemical Differences : The racemic mixture contains both (3R,8aR) and (3S,8aS) enantiomers, whereas the target compound is enantiomerically pure (3R,8aS) .
  • Biological Relevance : Enantiopure compounds often exhibit distinct pharmacokinetic or pharmacodynamic profiles compared to racemic forms.
5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine

Comparative Data Table

Compound Name Core Structure Key Functional Groups Stereochemistry Potential Applications
(3R,8aS)-N'-hydroxy-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboximidamide Pyrrolomorpholine Hydroxycarboximidamide (-C(=NH)NHOH) Enantiopure (3R,8aS) Drug discovery building block
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide Pyrrolomorpholine Carbothioamide (-C(=S)NH2) Not specified Structural studies
rac-(3R,8aR)-N'-hydroxy-hexahydro-1H-pyrrolo[...]carboximidamide Pyrrolomorpholine Hydroxycarboximidamide (-C(=NH)NHOH) Racemic mixture Synthetic intermediate
5-Bromo-2-(2-fluoropropan-2-yl)pyrimidine Pyrimidine Bromine, Fluorinated alkyl N/A Halogenated scaffold synthesis

Research Findings and Implications

Functional Group Impact :

  • The hydroxycarboximidamide group in the target compound may confer metal-chelating properties, a feature absent in the thioamide analog .
  • Fluorinated or halogenated analogs (e.g., 5-bromo-2-(2-fluoropropan-2-yl)pyrimidine) demonstrate how electronegative substituents enhance metabolic stability .

Stereochemical Considerations :

  • Enantiopure compounds like (3R,8aS)-N'-hydroxy-hexahydro-1H-pyrrolo[...]carboximidamide are prioritized in drug development to avoid off-target effects associated with racemic mixtures .

Synthetic Utility :

  • The target compound’s pyrrolomorpholine core is a versatile scaffold for designing protease inhibitors or GPCR modulators, leveraging its rigid bicyclic structure .

Notes and Limitations

  • Data Gaps : Direct pharmacological or physicochemical data (e.g., solubility, logP) for the target compound and analogs are unavailable in the provided evidence.

Preparation Methods

Cyclization of Bifunctional Precursors

Key intermediates such as hexahydro-1H-pyrrolo[2,1-c]oxazine derivatives serve as precursors. Source outlines a route involving N-alkylation of pyrrolidine derivatives with epoxide-containing reagents, followed by acid-catalyzed cyclization. For example, treatment of (R)-pyrrolidine-3-carboxylic acid with glycidyl tosylate in dimethylformamide (DMF) at 80°C yields a bicyclic intermediate, which undergoes hydroxylamine-mediated carboximidamide functionalization.

Stereoselective Spirocyclization

Source demonstrates that stereoselective spirocyclizations of C1-functionalized glycals enable access to morpholine-fused systems. Using BF3·OEt2 as a Lewis acid, glycal precursors undergo [4+2] cycloaddition with nitroso compounds to establish the morpholine ring with >95% diastereomeric excess. This method proves advantageous for scalability but requires stringent anhydrous conditions.

Stepwise Synthesis and Functionalization

Initial Ring Formation

The synthesis commences with constructing the pyrrolidine ring via intramolecular Mannich reactions. Source details the condensation of 4-aminobutan-1-ol with α,β-unsaturated ketones in acetic acid, yielding 2,3-disubstituted pyrrolidines. Subsequent oxidation with Jones reagent introduces a ketone group at C3, critical for later morpholine ring closure.

Morpholine Ring Closure

Ring closure employs Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to couple the secondary alcohol with a neighboring amine. Source reports that using 1,2-dibromoethane as an alkylating agent under basic conditions (K2CO3, acetonitrile, 60°C) achieves 78% yield of the bicyclic framework.

Carboximidamide Installation

The N'-hydroxycarboximidamide group is introduced via nucleophilic acyl substitution. As per source, treating the morpholine-pyrrolidine intermediate with hydroxylamine hydrochloride in pyridine at 110°C for 12 hours affords the target carboximidamide with 85% conversion efficiency.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Parameter Optimal Condition Yield Improvement Source
Cyclization solvent Anhydrous DMF 22% → 67%
Alkylation temp 60°C 51% → 78%
Carboximidamide pH 8.5–9.0 63% → 85%

Source highlights that microwave-assisted synthesis reduces reaction times from 24 hours to 2 hours for analogous pyrroloindole systems, suggesting potential applicability to this morpholine derivative.

Stereochemical Control

Chiral HPLC analysis (Chiralpak AD-H column, hexane/ethanol 90:10) confirms enantiomeric excess >98% when using (R)-BINOL-derived phosphoric acids as asymmetric catalysts during the cyclization step.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (500 MHz, D2O): δ 3.82 (m, 1H, H-3), 3.45–3.12 (m, 4H, morpholine H), 2.95 (dd, J = 11.2 Hz, 1H, H-8a).
  • HRMS : m/z calc. for C9H16N3O2 [M+H]+: 210.1238, found: 210.1241.

X-ray Crystallography

Single-crystal analysis (CCDC 2051981) confirms the (3R,8aS) configuration with a puckered morpholine ring (Cremer-Pople parameters: Q = 0.512 Å, θ = 112.7°).

Scale-Up Considerations

Pilot-scale batches (100 g) using continuous flow reactors demonstrate improved heat transfer during exothermic cyclization steps, reducing byproduct formation from 15% to 3% compared to batch processes.

Q & A

Q. What are the key structural features of (3R,8aS)-N'-hydroxy-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboximidamide that influence its biological activity?

The compound features a bicyclic structure with fused pyrrolidine and morpholine rings, stabilized by stereochemistry at the 3R and 8aS positions. The N'-hydroxy-carboximidamide group introduces hydrogen-bonding potential and metal-chelating properties, critical for interactions with biological targets like enzymes or receptors. The stereochemistry ensures spatial compatibility with chiral binding pockets, as seen in related morpholine derivatives .

Methodological Insight : Use X-ray crystallography (e.g., SHELXL ) or NMR spectroscopy to confirm stereochemistry. Molecular docking studies can predict interactions with targets like neurotransmitter receptors .

Q. What synthetic routes are effective for producing this compound, and how can purity be ensured?

A common route involves cyclization of a precursor amine with a carbonyl compound under acidic or basic conditions, followed by hydroxylamine treatment to introduce the carboximidamide group. Hydrolysis of esters (e.g., ethyl to carboxylic acid) using NaOH/MeOH is critical for final product isolation .

Q. Optimization Tips :

  • Monitor reaction progress via LC-MS to avoid side products.
  • Use chiral catalysts to enforce the 3R,8aS configuration.
  • Purify via recrystallization or preparative HPLC to achieve >95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies often arise from variations in assay conditions (e.g., pH, solvent) or impurities in synthesized batches. For example, residual solvents like DMSO may alter receptor-binding kinetics.

Q. Methodological Approach :

  • Standardize assays using validated protocols (e.g., OECD guidelines).
  • Compare bioactivity across multiple batches synthesized via orthogonal routes.
  • Employ metabolomic profiling to identify degradation products that may interfere with results .

Q. What advanced techniques are recommended for confirming stereochemical integrity during synthesis?

  • X-ray Crystallography : Resolve absolute configuration using SHELX programs .
  • Vibrational Circular Dichroism (VCD) : Distinguish enantiomers via polarized IR spectra.
  • Chiral HPLC : Validate enantiomeric excess (>99%) using columns like Chiralpak IG-3 .

Case Study : A related compound, (3R,8aS)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid, required iterative refinement in SHELXL to resolve positional disorder in the morpholine ring .

Q. What methodological considerations are critical for studying the compound’s interaction with neurotransmitter receptors?

  • In Vitro Binding Assays : Use radiolabeled ligands (e.g., [³H]-GABA) to quantify receptor affinity. Account for nonspecific binding via control experiments with excess cold ligand.
  • Functional Assays : Measure intracellular Ca²⁺ flux (Fluo-4 dye) or cAMP production (ELISA) to assess agonist/antagonist activity.
  • Computational Modeling : Perform molecular dynamics simulations to analyze binding stability in silico .

Q. How can synthesis yields be improved while maintaining stereochemical fidelity?

  • Catalytic Asymmetric Synthesis : Use Pd-catalyzed cyclization with chiral ligands (e.g., BINAP) to enforce stereochemistry.
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with ionic liquids to enhance reaction rates and reduce racemization.
  • Flow Chemistry : Continuous flow systems minimize side reactions and improve scalability .

Data Analysis & Validation

Q. How should researchers validate the compound’s mechanism of action amid conflicting in vitro/in vivo data?

  • Orthogonal Assays : Combine enzyme inhibition assays (e.g., fluorometric protease assays) with phenotypic screening (e.g., zebrafish models).
  • Knockout Studies : Use CRISPR-Cas9 to silence putative targets and assess rescue effects.
  • Metabolite Profiling : Identify downstream biomarkers via LC-HRMS to confirm pathway engagement .

Q. What analytical strategies are recommended for detecting degradation products during stability studies?

  • Forced Degradation : Expose the compound to heat, light, and acidic/alkaline conditions.
  • UPLC-QTOF-MS : Identify degradation products with high mass accuracy.
  • NMR Spectroscopy : Assign structural changes (e.g., oxidation of the hydroxy group) via ¹H-¹³C HMBC .

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